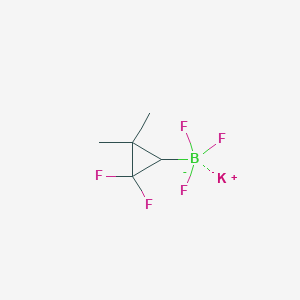
Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroborate is a chemical compound with the molecular formula C5H6BF5K . It has a molecular weight of 211 . The compound is also known by its Chemical Abstracts Service (CAS) number 2416056-32-9 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7BF5.K/c1-4(2)3(5(4,7)8)6(9,10)11;/h3H,1-2H3;/q-1;+1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder . It should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Cross-Coupling Reactions
- Synthesis of 1-aryl-2,2-difluoro-enolethers and 2,2-difluoro-1-aryl-ketones : Potassium trifluoroborate enol ether reagent has been prepared and used for the incorporation of 2,2-difluoroenolethers into aryl and heteroaryl systems via palladium-mediated cross-coupling reactions (Katz, Lapointe, & Dinsmore, 2009).
- Suzuki Cross-Coupling Reactions : The palladium-catalyzed coupling reaction of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates is efficient and yields stable trifluoroborates that can be stored indefinitely (Molander & Rivero, 2002).
Improved Synthesis Techniques
- Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate : An enhanced synthesis method for potassium (trifluoromethyl)trifluoroborate has been developed, offering a more efficient and scalable process (Molander & Hoag, 2003).
Chemical Transformation and Functional Group Tolerance
- Hydrogenation to Produce β-Trifluoromethylstyrenes : A Pd-catalyzed hydrogenation method can selectively produce either the (Z)- or (E)-isomer of vinylborate, useful in synthesizing β-trifluoromethylstyrenes (Ramachandran & Mitsuhashi, 2015).
- Copper-Catalyzed Trifluoromethylation : Potassium (trifluoromethyl)trimethoxyborate is introduced as a stable CF(3) nucleophile source for copper-catalyzed trifluoromethylation reactions, demonstrating the versatility and stability of potassium trifluoroborate derivatives (Knauber, Arikan, Röschenthaler, & Goossen, 2011).
Oxidation and Amination Reactions
- Oxidation of Hydroxyl-Substituted Organotrifluoroborates : Potassium organotrifluoroborates containing hydroxyl groups can be oxidized with complete retention of the trifluoroborate moiety, demonstrating the reactivity and applicability of these compounds (Molander & Petrillo, 2006).
- Copper-Catalyzed Amination of Potassium Aryl Trifluoroborates : Potassium aryl trifluoroborates can be converted into aryl amines using a catalytic amount of CuSO4·5H2O, further highlighting the chemical versatility of these compounds (Liesen et al., 2012).
Novel Applications and Characterizations
- Novel Dimeric o-Carboranyl Triarylborane : The research on dimeric o-carboranyl triarylborane, including its interaction with fluoride ions, expands the understanding of potassium trifluoroborate derivatives (Choi et al., 2016).
- Metal-Free Ring-Opening of Epoxides : The ring-opening of epoxides with potassium trifluoroborates under metal-free conditions is regioselective, indicating the potential for more environmentally friendly chemical processes (Roscales & Csákÿ, 2014).
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Propiedades
IUPAC Name |
potassium;(2,2-difluoro-3,3-dimethylcyclopropyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BF5.K/c1-4(2)3(5(4,7)8)6(9,10)11;/h3H,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSRQWYFCSKBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1C(C1(F)F)(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BF5K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2416056-32-9 |
Source


|
| Record name | potassium (2,2-difluoro-3,3-dimethylcyclopropyl)trifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(3-Methoxypropyl)amino]methyl}quinolin-2-ol](/img/structure/B2960008.png)




![8-fluoro-N,N-dimethyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-sulfonamide](/img/structure/B2960018.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2960021.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2960024.png)
![5-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2960025.png)